molecular formula C7H6BrF2NO B13136364 3-Bromo-6-(difluoromethyl)-2-methoxypyridine

3-Bromo-6-(difluoromethyl)-2-methoxypyridine

Cat. No.: B13136364
M. Wt: 238.03 g/mol
InChI Key: RMEQEIFGFDQKTG-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)-2-methoxypyridine: is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxypyridine typically involves the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfone.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenylmethanol
  • 4-Bromo-2,6-difluoroaniline
  • 3-Bromo-6-methoxy-2-methylpyridine

Uniqueness

3-Bromo-6-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

3-bromo-6-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3,6H,1H3

InChI Key

RMEQEIFGFDQKTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(F)F)Br

Origin of Product

United States

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